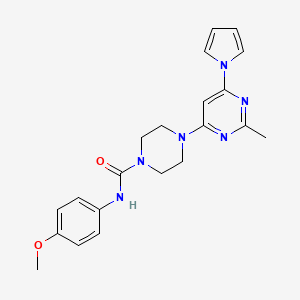

![molecular formula C25H21FN2O3S2 B2772592 N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105250-15-4](/img/structure/B2772592.png)

N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the thiophene family of compounds, which are known for their diverse biological activities. In

Aplicaciones Científicas De Investigación

Antimalarial Applications

Benzothiophene Carboxamide Derivatives as Antimalarials : Benzothiophene derivatives, including sulphonamides and carboxyls, have been synthesized and found to possess wide pharmacological applications. A study highlights bromo-benzothiophene carboxamide derivatives as potent inhibitors of Plasmodium enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the fatty acid biosynthesis pathway of Plasmodium falciparum, the parasite responsible for malaria. These compounds demonstrate promise for the development of potent antimalarials, with one specific compound showing significant inhibitory potency (Banerjee et al., 2011)[https://consensus.app/papers/benzothiophene-carboxamide-derivatives-inhibitors-banerjee/597a83a7231e5207b13036d30b6f9f61/?utm_source=chatgpt].

Antimicrobial and Antipathogenic Applications

Thiourea Derivatives with Antipathogenic Activity : Thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. The presence of halogen atoms, such as iodine, bromide, or fluorine, on the N-phenyl substituent of the thiourea moiety significantly enhances their anti-microbial properties (Limban et al., 2011)[https://consensus.app/papers/synthesis-spectroscopic-properties-antipathogenic-limban/506c62f7762f5d69aa386d41482edbb1/?utm_source=chatgpt].

Anticancer Applications

Sulfonamide Derivatives as Anticancer Agents : A study on pyrazole-sulfonamide derivatives explores their antiproliferative activities against cancer cell lines. These compounds, derived from specific carboxamide structures, exhibit selective effects against rat brain tumor cells (C6), with some displaying broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014)[https://consensus.app/papers/synthesis-activities-pyrazolesulfonamide-derivatives-mert/a634bd239a745ae68e2b8f3d01fd6126/?utm_source=chatgpt].

Material Science Applications

Polyamides with High-Molecular-Weight : The synthesis and characterization of high-molecular-weight polyamides based on dicarboxylic acids and various aromatic diamines highlight their solubility in polar solvents and their formation into tough, flexible, and transparent films. These materials, derived from similar chemical backbones as the compound , possess significant thermomechanical stability and potential for various industrial applications (Hsiao & Chang, 1996)[https://consensus.app/papers/synthesis-properties-novel-polyamides-based-multiring-hsiao/45013f92dd095aaab821012a45f39730/?utm_source=chatgpt].

Propiedades

IUPAC Name |

N-benzyl-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3S2/c1-28(21-13-6-3-7-14-21)33(30,31)24-22(19-11-8-12-20(26)15-19)17-32-23(24)25(29)27-16-18-9-4-2-5-10-18/h2-15,17H,16H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBHZGUHEUMUKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2772509.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B2772510.png)

![2,2-Dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2772512.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2772515.png)

![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772517.png)

![N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2772518.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2772519.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2772530.png)

![4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate](/img/structure/B2772531.png)